molecular formula C13H10N2O2 B2705746 2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine CAS No. 52333-61-6

2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine

Cat. No.: B2705746
CAS No.: 52333-61-6
M. Wt: 226.235
InChI Key: ROXWQVXCKKCLFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine typically involves the reaction of benzoic acid derivatives with 2-amino-3-hydroxypyridine. One common method uses silica-supported perchloric acid nanoparticles as a catalyst in methanol at room temperature . The reaction proceeds with high yield and the product is purified by recrystallization from acetonitrile .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Comparison with Similar Compounds

2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine is unique due to its specific structural features and pharmacological properties. Similar compounds include:

These compounds share a common oxazolo[4,5-b]pyridine core but differ in their substituents, leading to varied biological activities .

Properties

IUPAC Name

2-(3-methoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-16-10-5-2-4-9(8-10)13-15-12-11(17-13)6-3-7-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXWQVXCKKCLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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